6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a chemical compound belonging to the class of indazole derivatives, characterized by the presence of both indazole and pyrazole moieties. Indazoles are five-membered heterocycles containing two nitrogen atoms, while pyrazoles are also five-membered rings with two adjacent nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine can be achieved through several methods, often involving multi-step procedures. Common synthetic routes include:
The molecular structure of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine can be described as follows:
6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine participates in various chemical reactions that can modify its structure or enhance its biological properties:
The mechanism of action for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is primarily associated with its interaction with specific biological targets:
The physical and chemical properties of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine include:
The potential applications of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine are extensive:
The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, a pharmaceutically relevant indazole-pyrazole hybrid, requires strategic bond disconnections to address challenges in regioselectivity, functional group compatibility, and scalability. This section details innovative approaches for constructing this chemotype, emphasizing multi-component reactions, catalytic functionalization, and post-synthetic derivatization.
Multi-component reactions offer atom-economical access to the indazole core with pre-installed pyrazole substituents, minimizing purification steps and enabling rapid library synthesis. A prominent strategy employs palladium-catalyzed Suzuki-Miyaura cross-coupling between halogenated indazole intermediates and 1-methyl-1H-pyrazol-4-yl boronic acid pinacol ester. This approach capitalizes on the superior stability and reactivity of boronic esters under aqueous conditions, achieving yields of 59–69% when applied to 6-bromo-1H-indazol-3-amine derivatives [7]. Key advantages include excellent functional group tolerance and compatibility with the free amine at the indazole 3-position when protected as a stable imine (e.g., benzophenone imine) during coupling [3].
Microwave-assisted protocols significantly enhance reaction efficiency in constructing the indazole-pyrazole linkage. For instance, coupling 6-bromo-1H-indazol-3-amine (protected as benzophenone imine) with 1-methyl-1H-pyrazol-4-yl boronic acid pinacol ester using Pd(OAc)₂/BINAP/t-BuONa in toluene at 130°C for 35 minutes under microwave irradiation delivers the coupled product after acid-mediated deprotection. This method reduces reaction times from hours to minutes while maintaining yields >80% [3]. Crucially, solvent selection impacts regioselectivity; polar aprotic solvents like dimethylformamide favor homocoupling byproducts, whereas toluene or 1,4-dioxane/ethanol/water mixtures suppress these side reactions.
Table 1: Optimization of Suzuki-Miyaura Coupling for 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine Synthesis
Catalyst System | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity Issues |
---|---|---|---|---|---|
PdCl₂(dppf)·DCM/K₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 80 | 12 | 59-69 | Minimal |
Pd(OAc)₂/BINAP/t-BuONa | Toluene | 130 (microwave) | 0.58 | >80 | Minimal |
Pd(PPh₃)₄/K₂CO₃ | Dimethylformamide/H₂O | 90 | 24 | 30-45 | Significant homocoupling |
Despite their utility, multi-component routes face limitations in controlling substitution patterns on the indazole ring. Alternative pathways involving cyclization of ortho-functionalized pyrazole-aniline precursors (e.g., via diazotization/cyclization) offer complementary approaches but suffer from lower yields (<40%) and harsher reaction conditions [9]. Validation of reaction products through techniques like time-of-flight high-resolution mass spectrometry and multidimensional Nuclear Magnetic Resonance spectroscopy (e.g., HSQC, HMBC) is essential to confirm regiochemistry, particularly given documented misassignments in early literature where bis-pyrazole adducts were incorrectly identified as indazole-pyrazole hybrids [5].
Regioselective functionalization of the indazole scaffold, particularly at the N1 and C6 positions, is critical for installing the 1-methylpyrazole moiety while preserving the C3-amine pharmacophore. Palladium catalysis remains indispensable for carbon-nitrogen and carbon-carbon bond formation under mild conditions. Buchwald-Hartwig amination enables the introduction of the C3-amine group early in the synthetic sequence, utilizing catalysts such as Pd₂(dba)₃/XantPhos with cesium carbonate base in toluene or 1,4-dioxane. This system achieves yields of 13–28% for amination of 6-halo-4-(1-methyl-1H-pyrazol-4-yl)pyrimidines, demonstrating applicability to analogous indazole systems [7]. Crucially, electron-deficient phosphines (XantPhos) suppress β-hydride elimination, preserving the integrity of sensitive functional groups.
For C6-arylation, ligand design dictates regioselectivity and prevents N2-alkylation. Bulky, electron-rich phosphines like Tri-tert-butylphosphine or RuPhos promote selective C-C coupling at the sterically accessible C6 position over the indazole nitrogen atoms. This selectivity is attributed to preferential oxidative addition at C6 versus coordination at the electron-rich N1 nitrogen. Catalytic systems employing Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in aqueous ethanol at 80°C achieve >90% regioselectivity for the desired C6 isomer, as confirmed by Nuclear Magnetic Resonance spectroscopy and X-ray crystallography [3] [7].
Table 2: Catalytic Systems for Indazole Functionalization
Functionalization Type | Catalyst System | Ligand | Base/Solvent | Selectivity/Yield |
---|---|---|---|---|
C3-Amination | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ / Toluene | Moderate (13-28% yield) |
C6-Arylation (Suzuki) | PdCl₂(dppf)·DCM | dppf | K₂CO₃ / Dioxane-EtOH-H₂O | High (>90% regioselectivity) |
C6-Halogenation | N-Iodosuccinimide | None | Acetonitrile | Position-specific for C6 |
Electrophilic halogenation at C6 provides a versatile handle for subsequent cross-coupling. N-Iodosuccinimide in acetonitrile selectively halogenates the electron-rich C6 position of 1H-indazol-3-amine derivatives, affording 6-iodo intermediates in >85% yield. The C3-amino group directs electrophilic substitution ortho to itself through resonance donation, overriding the inherent electronic bias of the indazole ring system. This regiochemical control enables sequential functionalization: halogenation at C6 followed by Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-4-yl boronic esters [1] [9]. Microwave assistance again proves beneficial, reducing iodination times from 12 hours to 30 minutes without compromising yield or purity.
The 3-amino group of 6-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine serves as a synthetic handle for derivatization to modulate physicochemical properties and target engagement. Acylation with carboxylic acids activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride generates amide conjugates that improve membrane permeability and metabolic stability. For instance, coupling with 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid yields bis-heterocyclic amides that enhance kinase inhibitory potency (e.g., CDK2 Ki = 5 nM) while maintaining aqueous solubility >50 µM [7] [8]. The carboxylic acid group on the pyrazole ring facilitates salt formation (e.g., sodium salts), further enhancing solubility for in vivo studies.
Heteroarylation at the 3-amino position expands the pharmacophore. Buchwald-Hartwig coupling with 5-substituted-2,4-dichloropyrimidines under Pd₂(dba)₃/XantPhos catalysis yields N-(pyrimidin-2-yl) derivatives that demonstrate sub-micromolar antiproliferative activity across cancer cell lines (GI₅₀ = 0.127–0.560 μM). These modifications exploit the hydrogen-bonding capacity of the pyrimidine nitrogen atoms to engage hinge regions in kinases like p70S6Kβ (IC₅₀ = 444 nM) [3] [7]. Solubility parameters for these derivatives can be optimized by incorporating ionizable groups; morpholine- or piperazine-containing side chains introduced via aminopyrazole intermediates increase logD values by 1-2 units while maintaining potency [7].
Table 3: Impact of 3-Amino Modifications on Physicochemical Properties
Derivative Type | Representative Group | logP Change | Solubility (µM) | Biological Activity Enhancement |
---|---|---|---|---|
Acylated (Amide) | 3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylate | +0.5 | 50-100 | Improved kinase inhibition (CDK2 Ki = 5 nM) |
Heteroarylated (Pyrimidinyl) | 4-(2-Morpholinoethyl)pyrazol-4-yl | -1.2 | >200 | p70S6Kβ IC₅₀ = 444 nM |
Alkylated (Aminomethyl) | Aminomethyl (-CH₂NH₂) | -1.8 | >500 | Enhanced antibacterial activity |
Structural modifications at the pyrazole nitrogen also modulate properties without compromising core bioactivity. While methylation (1-methyl) is standard, introducing hydrophilic groups like 2-hydroxyethyl or acetyl enhances solubility. For instance, replacing the 1-methyl group with a 2-morpholinoethyl moiety via reductive alkylation reduces logD by 1.2 units and boosts aqueous solubility >200 µM while preserving nanomolar CDK2 inhibition [7]. Additionally, converting the 3-amino group to aminomethyl (via reductive amination) yields 5-(aminomethyl)-1H-indazol-3-amine analogs that exhibit enhanced antibacterial effects against New Delhi metallo-β-lactamase-1 producers, demonstrating the versatility of this position for non-oncology applications [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4